molecular formula C5H3F2IN2O B11794290 6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one

6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one

Cat. No.: B11794290
M. Wt: 271.99 g/mol
InChI Key: LUGOKRAROJTINA-UHFFFAOYSA-N
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Description

6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one is a heterocyclic compound that features both difluoromethyl and iodine substituents on a pyrimidine ring. Pyrimidines are a class of organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of difluoromethyl and iodine groups in this compound makes it particularly interesting for various chemical and biological applications due to the unique properties imparted by these substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid . Another approach is the difluoromethylation of heterocycles via a radical process, which has been shown to be effective in functionalizing diverse fluorine-containing heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply. The use of continuous flow reactors and other advanced technologies could also be explored to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted pyrimidines, while difluoromethylation can introduce additional fluorine-containing groups.

Scientific Research Applications

6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in various chemical transformations. These properties make the compound a valuable tool for probing biological systems and developing new therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethyl-substituted heterocycles and iodinated pyrimidines. Examples include:

Uniqueness

6-(Difluoromethyl)-5-iodopyrimidin-4(3H)-one is unique due to the specific combination of difluoromethyl and iodine substituents on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H3F2IN2O

Molecular Weight

271.99 g/mol

IUPAC Name

4-(difluoromethyl)-5-iodo-1H-pyrimidin-6-one

InChI

InChI=1S/C5H3F2IN2O/c6-4(7)3-2(8)5(11)10-1-9-3/h1,4H,(H,9,10,11)

InChI Key

LUGOKRAROJTINA-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=O)N1)I)C(F)F

Origin of Product

United States

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